2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid
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Overview
Description
2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid is a versatile chemical compound with a unique molecular structure. It is widely used in scientific research for various applications, including pharmaceutical development, catalysis, and material science. The compound’s structure consists of a benzoic acid core with a methyl group at the 2-position and a pyridin-2-ylmethylamino group at the 3-position, which contributes to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, such as in drug development for various diseases.
Industry: The compound is utilized in the development of advanced materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-Methyl-3-((pyridin-2-ylmethyl)amino)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(((Pyridin-2-ylmethyl)amino)methyl)benzoic Acid: This compound has a similar structure but with the pyridin-2-ylmethylamino group at the 4-position instead of the 3-position.
Methyl 3-(2-(benzylmethylamino)ethyl)benzoate: A related compound with a different substitution pattern on the benzoic acid core.
Uniqueness: 2-Methyl-3-(pyridin-2-ylmethylamino)benzoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in various applications, from pharmaceuticals to material science, highlights its significance in scientific research.
Properties
IUPAC Name |
2-methyl-3-(pyridin-2-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(14(17)18)6-4-7-13(10)16-9-11-5-2-3-8-15-11/h2-8,16H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAUFZEHUDXFIIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=CC=CC=N2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10424192 |
Source
|
Record name | 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
881445-78-9 |
Source
|
Record name | 2-methyl-3-(pyridin-2-ylmethylamino)benzoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10424192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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